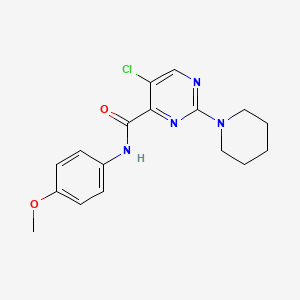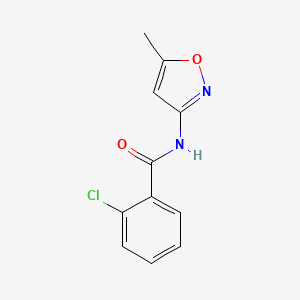![molecular formula C23H28F6N2O3 B11489792 N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11489792.png)
N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexane ring, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine precursor This precursor is then reacted with a cyclohexanone derivative under specific conditions to form the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyclohexanone moiety can be reduced to cyclohexanol derivatives.
Substitution: The hexafluoroisopropanol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclohexanol derivatives, and substituted hexafluoroisopropanol compounds.
Scientific Research Applications
N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the furan ring may interact with DNA or proteins, while the hexafluoroisopropanol group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorine content but lacking the furan and cyclohexane rings.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with applications in organic synthesis.
2,2,2-Trifluoro-1-(trifluoromethyl)ethanol: A compound with a similar fluorinated structure but different functional groups.
Uniqueness
N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide stands out due to its combination of a furan ring, a cyclohexane ring, and multiple fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H28F6N2O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-(furan-2-ylmethylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H28F6N2O3/c1-20(2)11-16(30-13-15-9-6-10-34-15)18(17(32)12-20)21(22(24,25)26,23(27,28)29)31-19(33)14-7-4-3-5-8-14/h6,9-10,14,30H,3-5,7-8,11-13H2,1-2H3,(H,31,33) |
InChI Key |
XZPFHZRTJULGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)NCC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11489710.png)

![3,8-bis(ethylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11489716.png)
![Methyl 7-(4-chlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11489730.png)
![Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11489732.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11489741.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B11489744.png)
![6-cyclopentyl-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11489748.png)
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11489757.png)
![1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489759.png)
![ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11489763.png)
![3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11489770.png)
![2'-Amino-1-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489799.png)
